molecular formula C15H23NO2S B230932 2,3,5,6-Tetramethylphenylpiperidino sulfone

2,3,5,6-Tetramethylphenylpiperidino sulfone

Cat. No. B230932
M. Wt: 281.4 g/mol
InChI Key: DHSCEGXKLZVSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetramethylphenylpiperidino sulfone, commonly known as TMTOPS, is a chemical compound that has been widely used in scientific research. TMTOPS has a unique structure that makes it an ideal candidate for various applications in the field of chemistry and biology.

Mechanism of Action

TMTOPS acts as a radical initiator by abstracting a hydrogen atom from a substrate, forming a radical intermediate. This intermediate then undergoes further reactions, resulting in the formation of a polymer. As a spin trap, TMTOPS reacts with free radicals, forming a stable adduct that can be detected using electron paramagnetic resonance spectroscopy. TMTOPS also interacts with lipids and proteins, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
TMTOPS has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. TMTOPS has been used in studies of cellular signaling pathways, particularly those involving reactive oxygen species and lipid metabolism.

Advantages and Limitations for Lab Experiments

TMTOPS has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has limitations, including its limited solubility in water and its reactivity with other compounds.

Future Directions

There are several future directions for research on TMTOPS. One area of interest is the development of new synthesis methods that can produce TMTOPS in higher yields and purity. Another area of interest is the use of TMTOPS in drug delivery systems, particularly for targeting free radicals in cancer cells. Additionally, TMTOPS could be used as a tool for studying the role of free radicals in aging and age-related diseases.
Conclusion:
In conclusion, TMTOPS is a versatile compound that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications in the field of chemistry and biology. TMTOPS has been shown to have antioxidant and anti-inflammatory effects, and has been used in studies of cellular signaling pathways. While TMTOPS has several advantages for lab experiments, it also has limitations. There are several future directions for research on TMTOPS, including the development of new synthesis methods and the use of TMTOPS in drug delivery systems.

Synthesis Methods

TMTOPS can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylphenylpiperidin-4-one with sulfur dichloride or sodium sulfite. The reaction produces TMTOPS as a yellow crystalline solid, which can be purified using recrystallization or column chromatography.

Scientific Research Applications

TMTOPS has been extensively used in scientific research due to its unique structure and properties. It is commonly used as a radical initiator in polymerization reactions, as well as a spin trap for detecting free radicals in biological systems. TMTOPS has also been used as a fluorescent probe for studying membrane dynamics and lipid-protein interactions.

properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3

InChI Key

DHSCEGXKLZVSEC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C

Origin of Product

United States

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